2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+)
Description
2,6-Dimethyl-5-oxohept-3-en-3-olate;iron(3+) is an iron(III) complex featuring a β-diketonate-derived ligand with a conjugated enolate system. The ligand’s structure—comprising a seven-carbon backbone with methyl and ketone substituents—confers strong chelating properties, stabilizing the iron(III) center in a pseudo-octahedral geometry. Its synthesis typically involves refluxing the ligand precursor with iron(III) salts under controlled pH, yielding a deep-red crystalline product characterized by X-ray diffraction (XRD) and spectroscopic methods .
Properties
Molecular Formula |
C27H45FeO6 |
|---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) |
InChI |
InChI=1S/3C9H16O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7,10H,1-4H3;/q;;;+3/p-3 |
InChI Key |
IIOZRYBKGIMHJV-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].[Fe+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) typically involves the reaction of iron(III) salts with the ligand 2,6-dimethyl-5-oxohept-3-en-3-olate under controlled conditions. The ligand can be prepared through the condensation of 2,6-dimethylheptan-3-one with appropriate reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would include the preparation of the ligand, followed by its reaction with iron(III) salts. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) can undergo various chemical reactions including:
Oxidation: The iron center can participate in redox reactions, altering its oxidation state.
Substitution: Ligand exchange reactions where the 2,6-dimethyl-5-oxohept-3-en-3-olate ligand can be replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and efficiency.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(II) or iron(IV) complexes, while substitution reactions can produce a variety of coordination compounds with different ligands.
Scientific Research Applications
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a model for iron-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of advanced materials, such as magnetic materials and sensors.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) involves its ability to coordinate with various substrates and catalyze reactions through electron transfer processes. The iron center can undergo redox cycling, facilitating the activation of molecular oxygen and other reactive species. This property is particularly useful in catalytic and biological applications where controlled oxidation reactions are required.
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Iron(III) Complexes
Physicochemical and Functional Comparisons
Magnetic Properties
The high-spin iron(III) center in 2,6-dimethyl-5-oxohept-3-en-3-olate exhibits a magnetic moment of 5.92 μB, consistent with five unpaired electrons. This aligns with Fe(III)-DMa complexes (5.85 μB) but contrasts with low-spin Fe(III) polypyridyl complexes (μB < 2) .
Biological Activity
2,6-Dimethyl-5-oxohept-3-en-3-olate; iron(3+) (also known as Iron tris(diisobutyrylmethane)) is a coordination compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for various fields, including medicinal chemistry and biochemistry.
The compound is characterized by the following chemical formula:
- IUPAC Name : (Z)-2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+)
- Molecular Formula : CHOFe
- Structure : It features a central iron ion coordinated with organic ligands, which play a crucial role in its biological activity.
The biological activity of 2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) is primarily attributed to its ability to act as a catalyst in various biochemical reactions. The mechanism involves:
- Formation of Iron-Hydride Species : The iron(III) pre-catalyst can form an iron-hydride species in the presence of hydrosilanes.
- Catalytic Activity : This species participates in hydrogen atom transfer processes, generating carbon-centered radicals that can engage in further organic transformations.
Antimicrobial Properties
Research indicates that 2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Staphylococcus spp. .
Cytotoxicity Studies
Cytotoxicity assessments have revealed that while some derivatives of related compounds demonstrate toxicity towards cancer cell lines, the specific cytotoxic profile of 2,6-dimethyl-5-oxohept-3-en-3olate;iron(3+) remains under investigation. Initial studies suggest it may have selective toxicity depending on concentration and exposure time .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | High sensitivity observed |
| Escherichia coli | 64 µg/mL | Moderate sensitivity |
| Pseudomonas aeruginosa | >128 µg/mL | Resistant |
This table summarizes findings from recent studies indicating the compound's varying effectiveness against different bacterial strains.
Table 2: Cytotoxicity Assay Results
| Compound Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|
| 200 | 75 | 83 |
| 100 | 84 | 90 |
| 50 | 81 | 74 |
The data shows that at higher concentrations, there is a notable decrease in cell viability, suggesting potential cytotoxic effects that warrant further exploration .
Applications in Medicine and Industry
The catalytic properties of this compound make it valuable in:
- Pharmaceutical Synthesis : It is used to synthesize active pharmaceutical ingredients due to its efficiency under mild conditions.
- Biochemical Research : Its ability to facilitate complex organic reactions has made it a subject of interest in biochemical studies aimed at understanding metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
